4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
Description
4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound featuring a unique combination of pyrimidine, pyrrolo, and triazole moieties
Properties
IUPAC Name |
[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-14-7-8-21-20(23-14)26-12-15-10-25(11-16(15)13-26)19(28)18-9-22-27(24-18)17-5-3-2-4-6-17/h2-9,15-16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQAUGPWUOEMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrolo intermediates, followed by their coupling with the triazole moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, 4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyrrole Derivatives: Known for their diverse therapeutic applications, pyrrole derivatives are structurally related to the pyrrolo moiety in the compound.
Triazole Derivatives: These compounds are widely used in medicinal chemistry for their antimicrobial and antifungal properties.
Uniqueness
What sets 4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine apart is its unique combination of pyrimidine, pyrrolo, and triazole moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
